molecular formula C21H17N3O B5639916 N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide

Cat. No.: B5639916
M. Wt: 327.4 g/mol
InChI Key: SYMDGFPOQUNZIR-UHFFFAOYSA-N
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Description

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a 2-methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide typically involves the following steps:

    Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Coupling with Phenyl Group: The imidazo[1,2-a]pyridine core is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Introduction of 2-Methylbenzamide Group: Finally, the phenyl-imidazo[1,2-a]pyridine intermediate is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in their substituents.

Uniqueness

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide is unique due to the combination of the imidazo[1,2-a]pyridine core with a phenyl group and a 2-methylbenzamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-7-2-3-10-18(15)21(25)22-17-9-6-8-16(13-17)19-14-24-12-5-4-11-20(24)23-19/h2-14H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDGFPOQUNZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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